Esaprazole hydrochloride
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Overview
Description
Esaprazole hydrochloride is a pharmaceutical compound belonging to the class of proton pump inhibitors. It is primarily used to treat conditions related to excessive stomach acid production, such as gastroesophageal reflux disease, peptic ulcers, and Zollinger-Ellison syndrome .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of esaprazole hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by functional group modificationsThe reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures to monitor the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Esaprazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to sulfone under specific conditions.
Reduction: The sulfoxide group can be reduced to sulfide.
Substitution: The benzimidazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted benzimidazole compounds .
Scientific Research Applications
Esaprazole hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of proton pump inhibitors and their interactions with various chemical agents.
Biology: Research focuses on its effects on cellular processes and its potential role in modulating biological pathways.
Medicine: It is extensively studied for its therapeutic effects in treating acid-related disorders and its potential side effects.
Industry: It is used in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
Esaprazole hydrochloride exerts its action by targeting and inhibiting the hydrogen-potassium ATPase enzyme, commonly known as the proton pump, located in the parietal cells of the stomach lining. This enzyme is essential for the final step of acid production. By inhibiting this enzyme, this compound effectively reduces gastric acid secretion, providing relief from acid-related conditions .
Comparison with Similar Compounds
Similar Compounds
- Omeprazole
- Lansoprazole
- Pantoprazole
- Rabeprazole
Uniqueness
Esaprazole hydrochloride is unique due to its specific molecular structure, which allows for more effective inhibition of the proton pump compared to some other proton pump inhibitors. This results in a longer duration of action and potentially fewer side effects .
This compound continues to be a subject of extensive research, contributing to advancements in the treatment of acid-related disorders and the development of new therapeutic strategies.
Properties
CAS No. |
91290-76-5 |
---|---|
Molecular Formula |
C12H24ClN3O |
Molecular Weight |
261.79 g/mol |
IUPAC Name |
N-cyclohexyl-2-piperazin-1-ylacetamide;hydrochloride |
InChI |
InChI=1S/C12H23N3O.ClH/c16-12(10-15-8-6-13-7-9-15)14-11-4-2-1-3-5-11;/h11,13H,1-10H2,(H,14,16);1H |
InChI Key |
NJIZIJFDFPHEQU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)CN2CCNCC2.Cl |
Related CAS |
64204-55-3 (Parent) |
Origin of Product |
United States |
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